Methyl N-cyanoethanimideate
Overview
Description
Methyl N-cyanoethanimideate is a chemical compound with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol . It is also known by other names such as methyl N-cyanoacetimidate and acetimidic acid, N-cyano-, methyl ester . This compound is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Mechanism of Action
Target of Action
Methyl N-cyanoethanimideate is a key intermediate in the synthesis of various biologically active compounds . It is primarily used as a reactant in the formation of heterocyclic compounds . The compound’s primary targets are therefore the molecules it reacts with to form these compounds.
Mode of Action
This compound interacts with its targets through chemical reactions. The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
This compound is involved in the cyanoacetylation of amines, a key step in the synthesis of various heterocyclic compounds . These compounds can then participate in a variety of biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds can have diverse biological activities, which can result in various molecular and cellular effects depending on the specific compound and biological context.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, the stability of this compound and its reaction products can be influenced by factors such as light, heat, and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyanoethanimideate can be synthesized through various synthetic routes. One common method involves the reaction of cyanoacetic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of ethanimidic acid, N-cyano-, methyl ester often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyanoethanimideate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl N-cyanoethanimideate has diverse applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It finds applications in the production of agrochemicals and technical products.
Comparison with Similar Compounds
Similar Compounds
Ethanimidic acid, N-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a cyano group.
N-Cyanoethanimidic ethyl ester: This compound is similar but has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl N-cyanoethanimideate is unique due to its cyano group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
methyl N-cyanoethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILTZUFNZDRURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073352 | |
Record name | Ethanimidic acid, N-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-84-6 | |
Record name | Methyl N-cyanoacetimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5652-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanimidic acid, N-cyano-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanimidic acid, N-cyano-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidic acid, N-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanimidic acid, N-cyano-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl N-cyanoacetimidate in the synthesis of fused s-triazine heterocycles?
A: Methyl N-cyanoacetimidate plays a crucial role as a building block in the synthesis of fused s-triazine heterocycles. Specifically, its reaction with 2-aminopyridine allows for the construction of a six-membered ring containing three nitrogen atoms, characteristic of the s-triazine moiety [, ]. This structural motif is commonly found in various bioactive compounds, making this synthetic route particularly relevant for medicinal chemistry and drug discovery.
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